molecular formula C9H9NO3 B1507169 Tetrahydro-1H-4,7-methanoisoindole-1,3,5(2H,6H)-trione

Tetrahydro-1H-4,7-methanoisoindole-1,3,5(2H,6H)-trione

Cat. No. B1507169
M. Wt: 179.17 g/mol
InChI Key: SCRXQMJWIYAEJS-UHFFFAOYSA-N
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Patent
US08252799B2

Procedure details

Chromium trioxide (2.7 g) was dissolved in concentrated sulfuric acid (2.3 mL) and water (10 mL). 12.17 mL of this solution was added dropwise to a 0° C. solution of rac-(3aS,4R,5S,7R,7aR)-5-hydroxyhexahydro-1H-4,7-methanoisoindole-1,3-dione (4.21 g) (prepared by modification of the procedures in Japanese Patent Publication JP 8-333368, Dec. 17, 1996) in 20 mL of acetone. After 1 hr, 2-propanol (20 mL) was added, and the reaction was stirred 30 min (orange color dissipates). The reaction was filtered through celite and concentrated in vacuo. Silica gel chromatography eluting with 98:2 CH2Cl2:MeOH afforded 4 g of the titled compound as a white solid.
[Compound]
Name
solution
Quantity
12.17 mL
Type
reactant
Reaction Step One
Name
rac-(3aS,4R,5S,7R,7aR)-5-hydroxyhexahydro-1H-4,7-methanoisoindole-1,3-dione
Quantity
4.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
2.3 mL
Type
solvent
Reaction Step Five
Quantity
2.7 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:10][CH:9]2[CH2:11][CH:3]1[CH:4]1[CH:8]2[C:7](=[O:12])[NH:6][C:5]1=[O:13].CC(O)C>S(=O)(=O)(O)O.O.CC(C)=O.[O-2].[O-2].[O-2].[Cr+6]>[C:7]1(=[O:12])[CH:8]2[CH:4]([CH:3]3[CH2:11][CH:9]2[CH2:10][C:2]3=[O:1])[C:5](=[O:13])[NH:6]1 |f:5.6.7.8|

Inputs

Step One
Name
solution
Quantity
12.17 mL
Type
reactant
Smiles
Name
rac-(3aS,4R,5S,7R,7aR)-5-hydroxyhexahydro-1H-4,7-methanoisoindole-1,3-dione
Quantity
4.21 g
Type
reactant
Smiles
OC1C2C3C(NC(C3C(C1)C2)=O)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CC(C)O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
2.3 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
2.7 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred 30 min (orange color dissipates)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by modification of the procedures in Japanese Patent Publication JP 8-333368, Dec
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
Silica gel chromatography eluting with 98:2 CH2Cl2

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(NC(C2C3C(CC(C12)C3)=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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